molecular formula C19H13ClO B3023977 9-Chloro-9-phenylxanthene CAS No. 42506-03-6

9-Chloro-9-phenylxanthene

Cat. No.: B3023977
CAS No.: 42506-03-6
M. Wt: 292.8 g/mol
InChI Key: HTGMODSTGYKJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

9-Chloro-9-phenylxanthene, also known as Pixyl Chloride, is primarily used as a protecting group for alcohols and carboxamides . It reacts with the 5′-hydroxy groups of 2′-deoxyribonucleosides . The primary targets of this compound are therefore the hydroxy groups present in these molecules.

Mode of Action

Pixyl Chloride interacts with its targets by reacting with the 5′-hydroxy groups of 2′-deoxyribonucleosides (and their N-acyl derivatives) to give crystalline 9-phenylxanthen-9-yl (pixyl) derivatives . This reaction results in the formation of a protective group that can be removed by acidic hydrolysis under very mild conditions .

Biochemical Pathways

The biochemical pathway primarily affected by Pixyl Chloride is the synthesis of 2′-deoxyribonucleosides. By reacting with the 5′-hydroxy groups of these molecules, Pixyl Chloride forms a protective group that can later be removed to yield the original molecule . This process is crucial in the synthesis and manipulation of these molecules in a laboratory setting.

Result of Action

The primary result of Pixyl Chloride’s action is the formation of a protective group on 2′-deoxyribonucleosides. This protective group allows these molecules to undergo further reactions without affecting the 5′-hydroxy group . Once these additional reactions are complete, the protective group can be removed to yield the original molecule .

Action Environment

The efficacy and stability of Pixyl Chloride’s action can be influenced by several environmental factors. For instance, the reaction with 2′-deoxyribonucleosides occurs under specific conditions, and the removal of the protective group requires acidic hydrolysis . Therefore, factors such as pH and the presence of other chemicals can significantly impact the compound’s action.

Biochemical Analysis

Biochemical Properties

9-Chloro-9-phenylxanthene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of complex organic molecules where it acts as a protecting group for hydroxyl functionalities . The compound’s interaction with enzymes such as esterases and proteases can lead to the formation of stable intermediates, which are crucial for studying enzyme kinetics and mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to altered cellular metabolism, affecting the overall function and viability of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in long-term studies. Over time, the compound can undergo hydrolysis or other degradation processes, which may affect its efficacy and interactions with biomolecules . Long-term studies have shown that while this compound remains relatively stable under controlled conditions, its degradation products can have distinct biochemical activities that need to be considered in experimental designs.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, which are critical for assessing its safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into the cell via organic anion transporters and distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution helps in deciphering its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Chloro-9-phenylxanthene can be synthesized through the reaction of 9-phenylxanthene with chlorine in the presence of a suitable solvent such as chloroform . The reaction typically involves heating the mixture to facilitate the substitution of a hydrogen atom with a chlorine atom on the xanthene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Properties

IUPAC Name

9-chloro-9-phenylxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGMODSTGYKJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195288
Record name 9-Chloro-9-phenyl-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42506-03-6
Record name 9-Chloro-9-phenyl-9H-xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42506-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-9-phenyl-9H-xanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042506036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloro-9-phenyl-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-chloro-9-phenyl-9H-xanthene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-CHLORO-9-PHENYL-9H-XANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DJX63N6JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chloro-9-phenylxanthene
Reactant of Route 2
Reactant of Route 2
9-Chloro-9-phenylxanthene
Reactant of Route 3
9-Chloro-9-phenylxanthene
Reactant of Route 4
9-Chloro-9-phenylxanthene
Reactant of Route 5
9-Chloro-9-phenylxanthene
Reactant of Route 6
9-Chloro-9-phenylxanthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.